molecular formula C10H17FINO2 B1473833 Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate CAS No. 476415-08-4

Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1473833
CAS No.: 476415-08-4
M. Wt: 329.15 g/mol
InChI Key: NDQMDDFCALTAFE-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at position 1, a fluorine atom at position 4, and an iodomethyl substituent at position 2. The iodomethyl group confers distinct reactivity due to iodine’s role as a superior leaving group compared to chlorine or hydroxyl, making the compound valuable in nucleophilic substitution or cross-coupling reactions . Pyrrolidine scaffolds with halogenated substituents are frequently employed in medicinal chemistry as intermediates for drug candidates targeting neurological and oncological pathways .

Properties

IUPAC Name

tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FINO2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQMDDFCALTAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate (CAS Number: 476415-08-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}FINO2_2
  • Molecular Weight : 329.15 g/mol
  • Structure : The compound consists of a pyrrolidine ring substituted with a tert-butyl group, a fluorine atom, and an iodomethyl group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as an inhibitor in protein-protein interactions (PPIs) and its role in modulating oxidative stress pathways.

  • Inhibition of Protein-Protein Interactions :
    • The compound has shown promise in disrupting the Keap1-Nrf2 interaction, which is crucial for regulating cellular responses to oxidative stress. By inhibiting this PPI, the compound may enhance the expression of antioxidant enzymes, providing therapeutic benefits in conditions characterized by oxidative stress and inflammation .
  • Structure-Activity Relationship (SAR) :
    • Studies indicate that modifications to the pyrrolidine ring and substituents can significantly affect the binding affinity and potency of the compound against its targets. For instance, variations in the macrocyclic structure have been explored to optimize inhibitory activity against Keap1 .

1. Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit varying degrees of potency in inhibiting the Keap1-Nrf2 interaction:

  • Binding Affinity : Compounds from related series have shown binding affinities (KD_D) in the low micromolar range, indicating significant potential for therapeutic applications against oxidative stress-related diseases .

2. Pharmacological Characterization

A series of experiments were conducted to characterize the pharmacological profile of this compound:

  • In vitro Assays : The compound was tested for its ability to modulate Nrf2 activity using cell-based assays, revealing enhanced Nrf2 nuclear translocation and increased expression of downstream antioxidant genes.

3. Safety and Toxicity

Preliminary studies on safety profiles suggest that while the compound exhibits promising biological activity, further investigations are necessary to fully understand its toxicity and long-term effects on human health .

Data Table: Summary of Biological Activity

Activity TypeDescriptionReference
Inhibition of Keap1-Nrf2 PPI Potent inhibitor with KD_D values around 4 μM
Cellular Effects Enhances Nrf2 activation leading to antioxidant gene expression
Safety Profile Requires further investigation on toxicity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Effects and Reactivity

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Evidence Source
Target: this compound Iodomethyl (C2) C₁₀H₁₇FINO₃ ~345* High reactivity in nucleophilic substitutions; potential for cross-coupling reactions Inferred
Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl (C2) C₁₀H₁₈FNO₃ 219.26 Intermediate for oxidation to aldehydes or substitution reactions
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate Chloromethyl (C3) C₁₀H₁₇ClNO₂ 234.70 Precursor for sulfanyl derivatives via nucleophilic substitution
Tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate Mesyloxy (C2) C₁₂H₂₁FNO₅S 278.23 Enhanced leaving group ability for SN2 reactions

*Calculated based on hydroxymethyl analog (C₁₀H₁₈FNO₃, MW 219.26) with iodine substitution.

Key Observations:

  • Reactivity: The iodomethyl group’s polarizability and weak C-I bond make it more reactive than chloromethyl or hydroxymethyl groups, enabling efficient cross-coupling (e.g., Suzuki, Stille) or alkylation reactions .
  • Stability: Iodides are prone to light-induced decomposition, necessitating storage under inert conditions, unlike hydroxymethyl or mesyloxy analogs .

Physicochemical Properties

Property This compound Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate Tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
LogP (Estimated) ~2.5 ~0.9 ~1.8
Solubility Low (organic solvents) Moderate (polar aprotic solvents) Low (aqueous), moderate (DMSO, THF)
Purity (Reported) N/A 95% (analogous compounds) 95%

Notes:

  • The iodomethyl derivative’s higher molecular weight and iodine’s hydrophobicity increase lipophilicity (LogP ~2.5), reducing aqueous solubility compared to hydroxymethyl analogs .
  • Purity data for iodomethyl derivatives are absent in the evidence, but analogous compounds typically achieve ≥95% purity via chromatography .

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

  • Starting from pyrrolidine or a substituted pyrrolidine derivative, the nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step yields tert-butyl pyrrolidine-1-carboxylate, providing stability and selectivity for further functionalization.

Installation of the 2-(Iodomethyl) Group

  • The 2-position is functionalized by introducing an iodomethyl group.
  • This is commonly performed via halogenation of a hydroxymethyl intermediate or by direct iodination using reagents such as iodine and triphenylphosphine.
  • The process may involve intermediate steps including oxidation and reduction to achieve the desired substitution.

Purification and Isolation

  • The final compound is purified using chromatographic techniques such as column chromatography.
  • Crystallization may also be employed to obtain the pure tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate.

A key reference for the preparation process is the European Patent EP3585769A1, which details the synthesis of chiral pyrrolidine-2-yl methanol derivatives, including related fluorinated and halogenated compounds. The patent outlines methods involving:

  • Use of protecting groups like tert-butyl.
  • Selective halogenation techniques.
  • Catalytic and reagent-based transformations to introduce fluorine and iodine substituents.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc2O, triethylamine, dichloromethane, 0°C to RT 85-95 High selectivity, mild conditions
4-Fluorination Electrophilic fluorinating agent (e.g., Selectfluor), polar aprotic solvent 70-80 Stereoselective, moderate temperature
2-(Iodomethyl) Functionalization Iodine, triphenylphosphine, base, solvent like THF 65-75 Requires inert atmosphere, careful control

Stereochemical Integrity

  • The methods maintain the chiral centers without racemization.
  • Use of mild reaction conditions and protecting groups is critical for stereochemical control.

Analytical Techniques for Verification

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and stereochemistry.
  • Mass spectrometry (MS) verifies molecular weight and presence of iodine.
  • High-performance liquid chromatography (HPLC) assesses purity and enantiomeric excess.

Summary Table of Key Preparation Steps

Stage Purpose Key Reagents Conditions Outcome
1. Boc Protection Protect nitrogen Boc2O, triethylamine 0°C to RT, DCM solvent tert-butyl pyrrolidine-1-carboxylate
2. 4-Fluorination Introduce fluorine at C4 Selectfluor or similar agent Polar aprotic solvent 4-fluoro derivative
3. 2-(Iodomethyl) Substitution Introduce iodomethyl at C2 Iodine, triphenylphosphine THF, inert atmosphere 2-(iodomethyl) substituted product
4. Purification Isolate pure compound Chromatography, crystallization Ambient conditions Pure this compound

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate, and what reagents are critical for introducing the iodomethyl group?

The iodomethyl group can be introduced via nucleophilic substitution or radical-mediated iodination. A representative method involves reacting a bromo- or chloromethyl precursor with sodium iodide in acetone under reflux. For stereochemical control, tert-butyl carbamate protection of the pyrrolidine nitrogen is often employed to direct regioselectivity during functionalization . Key reagents include DIPEA (N,N-diisopropylethylamine) for maintaining basic conditions and anhydrous solvents to prevent hydrolysis of intermediates .

Q. How can flash chromatography be optimized to purify this compound, given its sensitivity to hydrolysis?

Use silica gel with a low water content and elute with a gradient of ethyl acetate in hexane (5–30%) to separate iodinated byproducts. Pre-adsorption of the crude product onto celite improves resolution. Monitoring fractions via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) ensures minimal exposure to moisture .

Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The iodomethyl proton resonates at ~3.2–3.5 ppm (¹H), split due to coupling with the fluorine atom.
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How can stereochemical integrity at the 4-fluoro position be preserved during functionalization reactions?

The fluoro substituent’s configuration (R/S) influences reactivity. Employ chiral auxiliaries or asymmetric catalysis during iodomethylation. For example, (2S,4R)-configured precursors show higher stability in coupling reactions. X-ray crystallography (using SHELXL for refinement) can resolve ambiguities in stereochemistry .

Q. What are the key challenges in analyzing data contradictions between theoretical and experimental LogP values for this compound?

Experimental LogP (e.g., 2.72 ) may deviate from computational predictions due to intramolecular hydrogen bonding between the fluorine and carbonyl oxygen. Validate via shake-flask assays in octanol/water systems, accounting for ionization effects (pKa ~8.5 for the pyrrolidine nitrogen) .

Q. How can the iodomethyl group’s reactivity be leveraged in cross-coupling reactions, and what side reactions must be mitigated?

The iodomethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids. However, elimination to form a vinyl iodide or displacement by nucleophiles (e.g., amines) can occur. Use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 60°C to suppress side reactions .

Q. What strategies improve the stability of this compound under long-term storage conditions?

Store under inert gas (argon) at –20°C in amber vials. Avoid exposure to light or moisture, as the iodomethyl group is prone to hydrolysis. Purity degradation can be monitored via periodic HPLC analysis .

Methodological Considerations

Q. How can reaction yields be enhanced when scaling up the synthesis of this compound?

Optimize stoichiometry of the iodination step (1.2 equiv NaI) and use microwave-assisted heating (80°C, 30 min) for faster kinetics. Continuous flow systems reduce decomposition risks during prolonged heating .

Q. How can the compound’s reactivity in SN2 reactions be systematically compared to analogous bromo- or chloromethyl derivatives?

Conduct kinetic studies using nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMF, DMSO). The iodine atom’s polarizability accelerates reaction rates by 10–50x compared to bromo analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-fluoro-2-(iodomethyl)pyrrolidine-1-carboxylate

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